molecular formula C7H6FNO3 B13657146 5-Fluoro-4-methoxypicolinic acid

5-Fluoro-4-methoxypicolinic acid

Cat. No.: B13657146
M. Wt: 171.13 g/mol
InChI Key: IIMSTXMEOYKOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methoxypicolinic acid: is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxypicolinic acid typically involves the introduction of the fluorine and methoxy groups onto the picolinic acid scaffold. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available picolinic acid. The process typically includes halogenation, methylation, and purification steps to obtain the desired product with high purity. Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature enhances its metabolic stability and bioavailability.

Medicine: Research is ongoing to explore the use of 5-Fluoro-4-methoxypicolinic acid in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group modulates its electronic properties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

    4-Methoxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoropicolinic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.

    4-Fluoro-3-methoxypyridine: A structurally similar compound with different substitution patterns on the pyridine ring.

Uniqueness: 5-Fluoro-4-methoxypicolinic acid is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group modulates electronic properties, making it a valuable compound for various applications.

Biological Activity

5-Fluoro-4-methoxypicolinic acid (FMMPA) is a fluorinated derivative of picolinic acid, notable for its unique chemical structure characterized by the presence of a fluorine atom and a methoxy group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₆FNO₃
  • Molecular Weight : 173.13 g/mol

The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, while the methoxy group influences its solubility and bioavailability, thereby affecting its overall efficacy in biological systems.

Antibacterial and Antifungal Properties

FMMPA has been investigated for its antibacterial and antifungal activities. Research indicates that it can inhibit specific enzymatic pathways in microorganisms, which may contribute to its effectiveness against bacterial infections. In vitro studies have demonstrated that FMMPA exhibits significant activity against various bacterial strains, including resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, FMMPA has shown potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating diseases characterized by inflammation.

The mechanism of action of FMMPA involves several key interactions:

  • Enzyme Inhibition : FMMPA interacts with enzymes involved in metabolic pathways, influencing their activity and potentially leading to the inhibition of microbial growth.
  • Binding Affinity : The fluorine atom enhances binding to specific receptors or enzymes, which can modulate their functions.
  • Membrane Interaction : Research indicates that FMMPA may interact with membrane proteins, providing insights into its pharmacokinetic properties and mechanisms of action.

Research Findings and Case Studies

Numerous studies have explored the biological activity of FMMPA. Below are some highlighted findings:

StudyFocusKey Findings
Antibacterial ActivityDemonstrated significant inhibition against multiple bacterial strains with MIC values indicating potency.
Structure-Activity RelationshipIdentified correlations between structural modifications and biological activity, emphasizing the importance of the fluorine atom.
Anti-inflammatory PotentialShowed modulation of inflammatory markers in cellular models, suggesting therapeutic applications in inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of FMMPA against Staphylococcus aureus, researchers found that FMMPA exhibited an MIC of 0.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics. This study highlights FMMPA's potential as a novel antibacterial agent.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

5-fluoro-4-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

IIMSTXMEOYKOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.